

An In-depth Technical Guide to 5-(3-Fluorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(3-Fluorophenyl)-5-oxovaleric acid

Cat. No.: B1302166

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-(3-Fluorophenyl)-5-oxovaleric acid**, a fluorinated aromatic ketoacid of interest in medicinal chemistry and organic synthesis. The document details its discovery and history, rooted in its identification as a process-related impurity in the synthesis of the cholesterol-lowering drug Ezetimibe. A detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided, alongside a comprehensive summary of its physicochemical and spectral properties. While specific biological activities and signaling pathways for this compound are not extensively documented, this guide explores its potential biological significance based on the known effects of fluorinated compounds and its relationship to Ezetimibe. This whitepaper serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.

Introduction and Historical Context

The discovery of **5-(3-Fluorophenyl)-5-oxovaleric acid** is intrinsically linked to the development and manufacturing of Ezetimibe, a potent cholesterol absorption inhibitor. Initially identified as a process-related impurity, its history is not one of a targeted discovery but rather a consequence of synthetic chemistry in the pharmaceutical industry. The presence of a fluorinated phenyl group and a keto-acid moiety makes it a molecule of interest for further

investigation, both as a synthetic building block and for its potential, yet underexplored, biological activities. The fluorination of organic molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Therefore, understanding the properties and synthesis of fluorinated impurities like **5-(3-Fluorophenyl)-5-oxovaleric acid** is crucial for drug development and safety assessment.

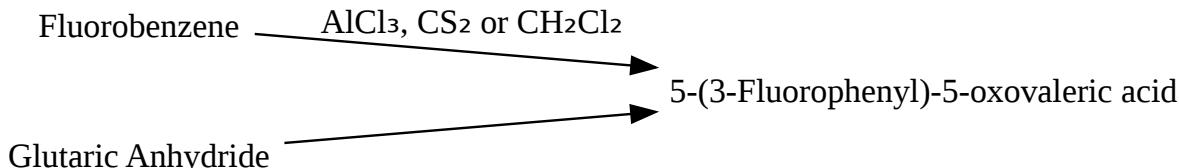
Physicochemical and Spectral Data

The quantitative data for **5-(3-Fluorophenyl)-5-oxovaleric acid** are summarized in the tables below. These values are a combination of computed data from publicly available databases and predicted values based on the analysis of structurally similar compounds.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	5-(3-fluorophenyl)-5-oxopentanoic acid	PubChem[1]
CAS Number	845790-38-7	AKSci[2]
Molecular Formula	C ₁₁ H ₁₁ FO ₃	PubChem[1]
Molecular Weight	210.20 g/mol	PubChem[1]
Appearance	White to off-white solid (predicted)	-
Melting Point	148-152 °C (for 4-fluoro isomer)	Inno Pharmchem
Boiling Point	395.6 ± 22.0 °C at 760 mmHg (predicted for a related compound)	EvitaChem[3]
Density	1.2 ± 0.1 g/cm ³ (predicted for a related compound)	EvitaChem[3]

Table 2: Spectral Data


Technique	Data
¹ H NMR	Predicted shifts (CDCl ₃ , 400 MHz): δ 10.0-12.0 (s, 1H, -COOH), 7.80-7.95 (m, 2H, Ar-H), 7.30-7.50 (m, 2H, Ar-H), 3.10 (t, J=7.2 Hz, 2H, -CH ₂ -CO-Ar), 2.50 (t, J=7.2 Hz, 2H, -CH ₂ -COOH), 2.10 (quint, J=7.2 Hz, 2H, -CH ₂ -CH ₂ -CH ₂ -).
¹³ C NMR	Predicted shifts (CDCl ₃ , 100 MHz): δ 198.0 (C=O, ketone), 178.0 (C=O, acid), 163.0 (d, ¹ JCF = 248 Hz, C-F), 138.0 (d, ³ JCF = 6 Hz, C-C-F), 130.5 (d, ³ JCF = 8 Hz, CH-Ar), 123.5 (d, ⁴ JCF = 2 Hz, CH-Ar), 120.0 (d, ² JCF = 21 Hz, CH-Ar), 115.0 (d, ² JCF = 22 Hz, CH-Ar), 37.0 (-CH ₂ -CO-Ar), 33.0 (-CH ₂ -COOH), 19.5 (-CH ₂ -CH ₂ -CH ₂ -).
IR Spectroscopy	Predicted peaks (cm ⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1710 (strong, C=O stretch of carboxylic acid), 1685 (strong, C=O stretch of aromatic ketone), 1580, 1480 (C=C stretches of aromatic ring), 1250 (C-F stretch).
Mass Spectrometry	Predicted m/z: 210.07 (M ⁺), 193.06 ([M-OH] ⁺), 165.07 ([M-COOH] ⁺), 123.04 ([C ₆ H ₄ FCO] ⁺).

Experimental Protocols

The most plausible and widely referenced method for the synthesis of **5-(3-Fluorophenyl)-5-oxovaleric acid** is the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride using a Lewis acid catalyst.

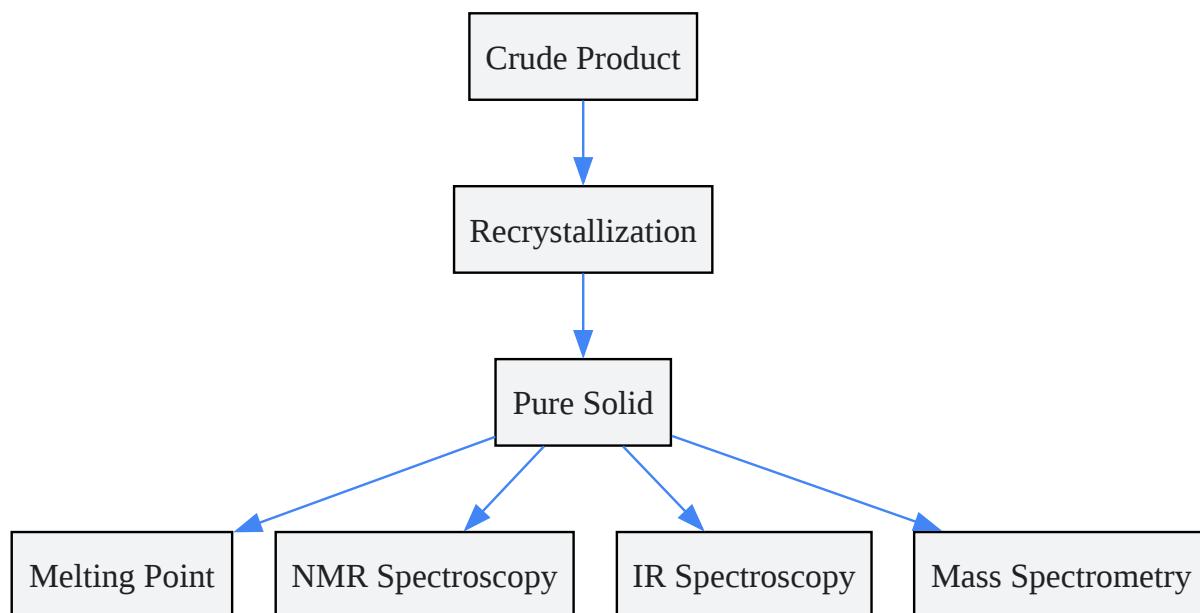
Synthesis of 5-(3-Fluorophenyl)-5-oxovaleric acid

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **5-(3-Fluorophenyl)-5-oxovaleric acid**.

Materials:


- Fluorobenzene
- Glutaric anhydride
- Anhydrous aluminum chloride (AlCl_3)
- Carbon disulfide (CS_2) or Dichloromethane (CH_2Cl_2) (anhydrous)
- Hydrochloric acid (HCl), concentrated
- Ice
- Sodium bicarbonate (NaHCO_3) solution, saturated
- Anhydrous sodium sulfate (Na_2SO_4)
- Toluene
- Hexane

Procedure:

- Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous carbon disulfide or dichloromethane. The suspension is cooled to 0-5 °C in an ice bath.

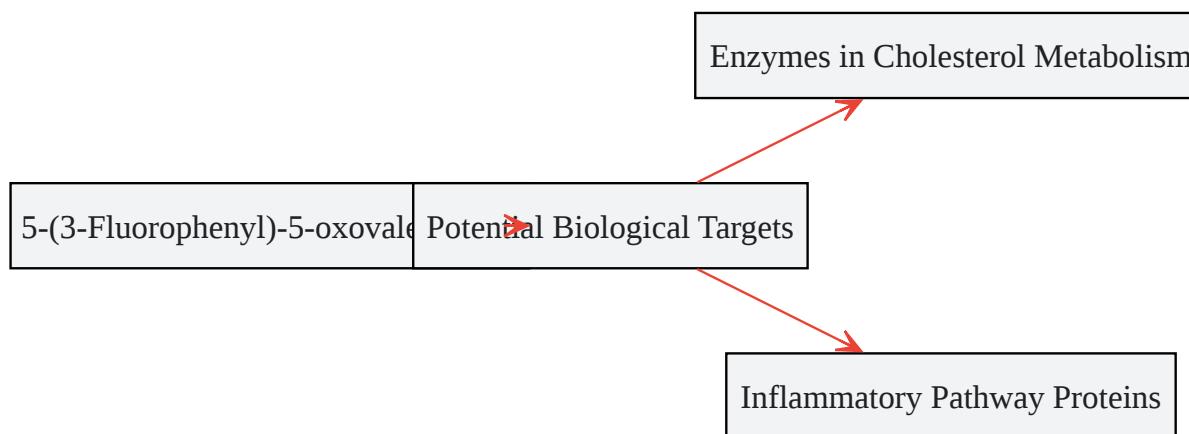
- **Addition of Reactants:** A solution of glutaric anhydride (1.0 equivalent) and fluorobenzene (1.1 equivalents) in the chosen anhydrous solvent is added dropwise to the stirred suspension of aluminum chloride over a period of 1-2 hours, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** The reaction mixture is poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.
- **Isolation:** The aqueous bicarbonate layer is acidified with concentrated hydrochloric acid to precipitate the crude product. The precipitate is collected by vacuum filtration, washed with cold water, and dried.
- **Purification:** The crude solid is recrystallized from a suitable solvent system, such as toluene-hexane, to yield pure **5-(3-Fluorophenyl)-5-oxovaleric acid**.

Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Post-synthesis characterization workflow.

Biological Activity and Signaling Pathways


Currently, there is a lack of specific studies on the biological activity and signaling pathways directly associated with **5-(3-Fluorophenyl)-5-oxovaleric acid**. However, its structural features and its origin as an impurity of Ezetimibe provide a basis for postulating potential areas of biological relevance.

Potential as a Bioactive Molecule

The introduction of fluorine into organic molecules can significantly alter their biological properties. Fluorine's high electronegativity can influence the acidity of nearby protons and the polarity of the molecule, potentially affecting its binding to biological targets. The presence of both a ketone and a carboxylic acid functional group provides sites for hydrogen bonding and other interactions with enzymes and receptors. Aromatic ketoacids, as a class, have been shown to possess anti-inflammatory properties.

Relationship to Ezetimibe and Cholesterol Metabolism

As an impurity of Ezetimibe, it is important to consider its potential interaction with the targets of Ezetimibe or its metabolic pathways. Ezetimibe functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for intestinal cholesterol absorption. While there is no direct evidence, the structural similarity of **5-(3-Fluorophenyl)-5-oxovaleric acid** to intermediates in Ezetimibe synthesis suggests that it could potentially interact with enzymes involved in cholesterol metabolism, although likely with much lower affinity than the parent drug. Further research is warranted to investigate any potential off-target effects or independent biological activities.

[Click to download full resolution via product page](#)

Caption: Potential areas of biological investigation.

Conclusion

5-(3-Fluorophenyl)-5-oxovaleric acid, while historically an impurity of pharmaceutical synthesis, presents itself as a compound with potential for further scientific exploration. This guide has provided a detailed synthesis protocol, a compilation of its physicochemical and spectral data, and a discussion on its potential biological relevance. The provided experimental workflows and data tables serve as a valuable resource for researchers in medicinal chemistry and drug development. Future studies are encouraged to elucidate the specific biological activities and signaling pathways of this fluorinated ketoacid, which could unveil novel therapeutic applications or provide deeper insights into the structure-activity relationships of related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(3-Fluorophenyl)-5-oxovaleric acid | C11H11FO3 | CID 2759127 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. 845790-38-7 5-(3-Fluorophenyl)-5-oxovaleric acid AKSci 0475AF [aksci.com]
- 3. evitachem.com [evitachem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(3-Fluorophenyl)-5-oxovaleric acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302166#discovery-and-history-of-5-3-fluorophenyl-5-oxovaleric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com